1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1): Comprehensive Safety, Chemical Properties, and Application in MLKL-Targeted Drug Discovery
1-Chloro-2-methoxy-3-methylbenzene (CAS 3438-15-1): Comprehensive Safety, Chemical Properties, and Application in MLKL-Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-Chloro-2-methoxy-3-methylbenzene (CAS Registry Number: 3438-15-1), also known as 2-chloro-6-methylanisole, is a highly privileged halogenated aromatic scaffold[1]. While traditionally utilized as a specialty chemical intermediate, recent breakthroughs have positioned this compound as a critical structural motif in the synthesis of covalent inhibitors targeting Mixed Lineage Kinase Domain-Like pseudokinase (MLKL)—the terminal executioner of the necroptosis pathway[2][3].
This whitepaper synthesizes the physicochemical properties, rigorous Safety Data Sheet (SDS) handling protocols, and field-proven experimental methodologies for utilizing 1-Chloro-2-methoxy-3-methylbenzene in advanced drug development.
PART 1: Chemical Identity and Physicochemical Properties
The utility of 1-Chloro-2-methoxy-3-methylbenzene stems from its unique steric and electronic profile. The ortho-relationship between the chloro and methoxy groups on the toluene ring creates a highly specific vector for structure-activity relationship (SAR) optimization. The chlorine atom acts as a lipophilic, electron-withdrawing anchor designed to occupy deep hydrophobic pockets in target kinases, while the methoxy group serves as a hydrogen-bond acceptor[1].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 1-chloro-2-methoxy-3-methylbenzene |
| Common Synonyms | 2-Chloro-6-methylanisole; 3-chloro-2-methoxytoluene |
| CAS Registry Number | 3438-15-1 |
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| Exact Mass | 156.0341926 g/mol |
| Rotatable Bond Count | 1 |
| PubChem CID | 13434577 |
Data sourced from authoritative chemical databases[1][4].
PART 2: Safety Data Sheet (SDS) & Laboratory Handling Protocols
As a halogenated anisole, 1-Chloro-2-methoxy-3-methylbenzene requires stringent handling protocols. The following guidelines synthesize standard GHS classifications with the mechanistic causality behind the hazards, ensuring a self-validating safety culture in the laboratory[4][5].
Hazard Classification & Causality
-
Skin Irritation (Category 2) & Eye Irritation (Category 2A):
-
Causality: The highly lipophilic nature of the substituted benzene ring allows the compound to rapidly partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once partitioned, the molecule disrupts lipid packing, leading to localized barrier dysfunction and an inflammatory cascade.
-
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3):
-
Causality: Inhalation of vapors can cause respiratory tract irritation. The volatility of the methoxy-toluene scaffold at room temperature facilitates vapor generation, necessitating robust engineering controls.
-
Step-by-Step Safe Handling Protocol
-
Engineering Controls: All transfers and synthetic manipulations must be performed inside a certified, externally exhausted chemical fume hood to prevent vapor accumulation.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves (minimum 5 mil thickness; double-gloving recommended for prolonged handling due to the permeation potential of halogenated organics).
-
Utilize tightly fitting chemical splash goggles and a standard laboratory coat.
-
-
Spill Response (Self-Validating Cleanup):
-
Step 1: Isolate the area and ensure the fume hood sash is lowered to maximize face velocity.
-
Step 2: Cover the liquid spill with an inert, high-surface-area absorbent (e.g., diatomaceous earth or vermiculite). Rationale: Inert absorbents prevent exothermic reactions that could occur with reactive chemical binders.
-
Step 3: Sweep the absorbed material into a compatible, sealable hazardous waste container. Wash the affected surface with a mild detergent solution to solubilize residual lipophilic traces.
-
PART 3: Strategic Role in Drug Development (Targeting MLKL)
The Necroptosis Pathway
Necroptosis is a highly regulated form of inflammatory cell death implicated in ischemic reperfusion injury, neurodegeneration, and inflammatory bowel diseases. The pathway is driven by the RIPK1-RIPK3-MLKL axis. Upon phosphorylation by RIPK3, MLKL undergoes a conformational shift, oligomerizes, and translocates to the plasma membrane, causing catastrophic membrane rupture[3].
Inhibiting MLKL is a premier therapeutic strategy. Recent patents (e.g., CN110573509A by the National Institute of Biological Sciences, Beijing) demonstrate the use of 1-Chloro-2-methoxy-3-methylbenzene as a foundational building block to synthesize potent, covalent MLKL inhibitors[2][3]. The chloro-methoxy-toluene moiety optimally fills the pseudokinase domain, positioning a reactive warhead to covalently bind to a specific cysteine residue on MLKL.
Diagram 1: The Necroptosis Signaling Pathway and mechanism of MLKL covalent inhibition.
PART 4: Experimental Methodologies
To validate the efficacy of MLKL inhibitors derived from 1-Chloro-2-methoxy-3-methylbenzene, researchers utilize Biotin-Tagged Covalent Activity-Based Protein Profiling (BTC-ABPP) [2]. This method is a self-validating system: by using an alkyne-tagged version of the inhibitor in live cells, followed by click-chemistry and mass spectrometry, researchers definitively prove target engagement without the artifacts common to in vitro recombinant assays.
Protocol: BTC-ABPP for Target Validation in HT-29 Cells
This protocol explains the causality behind each procedural step to ensure scientific integrity.
-
Live Cell Incubation:
-
Action: Culture HT-29 cells (a human colon cancer cell line highly responsive to necroptosis) to 80% confluence. Treat cells with 10 µM of the alkyne-tagged MLKL inhibitor (derived from CAS 3438-15-1) for 2 hours.
-
Causality: Using live cells rather than lysates ensures the inhibitor navigates the cellular membrane and engages MLKL in its native, physiologically relevant conformation. The alkyne tag is bioorthogonal, preventing interference with normal cellular machinery.
-
-
Cell Lysis:
-
Action: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear debris.
-
Causality: RIPA buffer solubilizes both cytosolic and membrane-bound MLKL fractions, ensuring total protein capture.
-
-
Click Chemistry (CuAAC):
-
Action: To the cleared lysate, add Biotin-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate at room temperature for 1 hour.
-
Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I). This highly specific cycloaddition covalently links a biotin reporter to the inhibitor-MLKL complex, creating a self-validating tag for downstream isolation.
-
-
Streptavidin Enrichment & LC-MS/MS:
-
Action: Pull down the biotinylated proteins using streptavidin-agarose beads. Wash extensively, perform on-bead trypsin digestion, and analyze the resulting peptides via LC-MS/MS.
-
Causality: The extreme affinity of the biotin-streptavidin interaction allows for rigorous washing, eliminating background noise. LC-MS/MS identifies the exact cysteine residue modified by the inhibitor, definitively validating the mechanism of action.
-
Diagram 2: BTC-ABPP Workflow for validating covalent target engagement in live cells.
PART 5: Quantitative Data Presentation
The structural integration of 1-Chloro-2-methoxy-3-methylbenzene into purine-based scaffolds has yielded significant advancements in binding affinity. Table 2 summarizes comparative data observed during the development of MLKL inhibitors, highlighting how iterative optimization of this scaffold enhances covalent binding efficiency[2].
Table 2: Comparative Efficacy of MLKL Inhibitors
| Compound ID | Scaffold Base | Target | Binding Efficiency (BTC-ABPP) | Necroptosis Inhibition (IC50) |
| Compound 12 | CAS 3438-15-1 Derivative | Human MLKL | Moderate (Confirmed via LC-MS) | ~ 150 nM |
| Compound 15 | Optimized CAS 3438-15-1 Derivative | Human MLKL | High (Superior to Cmpd 12) | < 50 nM |
Note: Data reflects comparative trends observed in advanced patent literature for MLKL inhibitors utilizing the chloro-methoxy-toluene building block[2][3].
References
-
PubChem Compound Summary for CID 13434577, 1-Chloro-2-methoxy-3-methylbenzene. National Center for Biotechnology Information (NCBI).[Link]
- CN110573509A - Mlkl抑制剂 (MLKL Inhibitors).Google Patents (Assignee: National Institute of Biological Sciences Beijing).
-
3438-15-1 | 2-氯-6-甲基苯甲醚 Safety Data Sheet. Capot Chemical.[Link]
Sources
- 1. 1-Chloro-2-methoxy-3-methylbenzene | C8H9ClO | CID 13434577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110573509A - Mlklæå¶å - Google Patents [patents.google.com]
- 3. CN110573509A - Mlklæå¶å - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 3438-15-1 | 2-氯-6-甲基苯甲醚 - Capot 化學 [capotchem.cn]
